
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BFNO4 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone , often referred to as a morpholine derivative with a boron-containing moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C17H25BFNO4
- Molecular Weight : 369.26 g/mol
- CAS Number : 1469440-25-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler boronic acid derivatives and morpholine structures. Key reagents include sodium hydride and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are crucial for achieving high yields and purity.
Biological Activity Overview
The biological activity of the compound has been evaluated in various contexts, particularly focusing on its antifungal properties and potential as an anti-cancer agent.
Antifungal Activity
Recent studies have indicated that compounds similar to this morpholine derivative exhibit significant antifungal activity against pathogens such as Candida neoformans. The Minimum Inhibitory Concentration (MIC) values for related benzoxaboroles have been reported as low as 0.015 mg/L, indicating potent activity against fungal strains .
Case Studies
- In Vivo Efficacy : A study demonstrated that a morpholine ether derivative with structural similarities to our compound showed an MIC of 0.25 mg/L. When administered at 150 mg/kg in a mouse model, it resulted in a significant reduction in fungal density (over 3 log drop in CFU) .
- Toxicity Profile : The compound is associated with some toxicity concerns. It has been noted to cause skin irritation (H315) and serious eye irritation (H319), which necessitates careful handling during research and application .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the presence of the boron atom may enhance its interaction with biological targets related to fungal cell wall synthesis or function.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological efficacy of this compound. Modifications in the phenyl ring or the morpholine group can significantly affect potency and selectivity against fungal targets.
Compound | MIC (mg/L) | In Vivo Efficacy | Toxicity |
---|---|---|---|
Morpholine Derivative | 0.25 | 3 log drop at 150 mg/kg | Skin irritation (H315), Eye irritation (H319) |
Benzoxaborole Analog | 0.015 | Not reported | Not specified |
Scientific Research Applications
Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow it to be utilized in developing new medications targeting various diseases. The incorporation of fluorine atoms often enhances the lipophilicity of compounds, potentially improving their bioavailability and efficacy in therapeutic applications .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for creating complex molecules. Its ability to participate in various chemical reactions facilitates the efficient synthesis of diverse organic compounds. Researchers utilize it to streamline synthetic pathways and enhance yields in complex organic syntheses .
Material Science
The compound finds applications in formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics. For instance, the incorporation of dioxaborolane structures can improve the thermal stability and mechanical properties of polymeric materials .
Bioconjugation
In bioconjugation techniques, this compound plays a crucial role by aiding in the attachment of biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic contexts where targeted delivery of drugs or imaging agents is required. The stability and reactivity of the dioxaborolane group facilitate effective conjugation processes .
Research Applications
Researchers utilize this compound in various experimental setups involving boron chemistry. Its stability and reactivity make it suitable for studies exploring new boron-containing compounds and their potential applications in medicinal chemistry .
Anticancer Activity
Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. For example, derivatives similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis through caspase pathways. A study on related boron compounds demonstrated cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound may possess similar properties.
Antimicrobial Activity
Boron-containing compounds have also been investigated for their antimicrobial properties. Research indicates that those with dioxaborolane structures exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
Toxicological Profile
The safety profile of this compound is currently under investigation. Preliminary assessments suggest low acute toxicity; however, long-term effects and environmental impacts require further study to ensure safe application in various fields.
Q & A
Q. What are the optimized synthetic routes for preparing (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone?
Basic Question
The synthesis involves coupling a fluorinated phenylboronic ester precursor with a morpholino-containing moiety. A representative procedure (adapted from ) uses:
- Starting material : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
- Reaction conditions : Catalytic coupling under inert atmosphere, followed by column chromatography (hexanes/EtOAc 2:1 + 0.25% Et₃N) for purification.
- Yield optimization : Low yields (e.g., 27% in ) suggest sensitivity to steric hindrance from the morpholino group. Consider alternative catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating to improve efficiency.
Key Considerations :
- Protect the boronic ester from hydrolysis using anhydrous solvents.
- Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Basic Question
Methodological Approach :
- 1H-NMR : Use mesitylene as an internal standard for quantitative analysis (e.g., 0.25 mmol mesitylene per 0.5 mmol substrate) to confirm yield and purity .
- HPLC-MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities.
- Elemental Analysis : Validate molecular formula (C₁₈H₂₄BFNO₃) to ensure correct stoichiometry.
Advanced Tip : For fluorinated analogs (e.g., ), 19F-NMR can resolve positional isomerism and confirm substitution patterns .
Q. What are the applications of this compound in Suzuki-Miyaura cross-coupling reactions?
Advanced Question
The boronic ester moiety enables participation in Suzuki-Miyaura reactions for biaryl bond formation. Key parameters include:
- Catalyst : Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Solvent : THF/H₂O (3:1) with K₂CO₃ as base.
- Temperature : 80–100°C for 12–24 hours.
Data Contradiction Analysis :
If low coupling efficiency occurs (e.g., <50% yield), assess:
- Boronic ester stability under basic conditions (hydrolysis risk).
- Competing protodeboronation due to electron-withdrawing fluorine substituents .
Q. How does the fluorine substituent influence the compound’s electronic and steric properties?
Advanced Question
The 3-fluoro group introduces:
- Electronic effects : Strong electron-withdrawing nature deactivates the aryl ring, reducing reactivity in electrophilic substitutions but enhancing stability in cross-couplings.
- Steric effects : Minimal steric hindrance compared to bulkier substituents (e.g., ’s 3-fluoro-4-dioxaborolane aniline analogs).
Experimental Validation :
- Compare Hammett σ values for fluorinated vs. non-fluorinated derivatives in reaction kinetics.
- Computational modeling (DFT) can predict charge distribution and regioselectivity .
Q. What safety protocols are critical when handling this compound?
Basic Question
Mandatory Precautions :
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods due to potential release of toxic boron-containing byproducts.
- Waste Disposal : Segregate halogenated/organoboron waste and consult certified disposal services .
Advanced Risk Mitigation :
- Conduct stability tests under varying pH and temperature to identify decomposition risks (e.g., boronic ester hydrolysis).
Q. How can computational methods aid in predicting this compound’s reactivity?
Advanced Question
In Silico Strategies :
- Docking Studies : Simulate binding to kinase targets (morpholino groups are common in kinase inhibitors).
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Solubility Prediction : Use COSMO-RS to optimize solvent systems for reactions .
Case Study : ’s morpholino-containing analog was synthesized using computational-guided solvent selection (hexanes/EtOAC), demonstrating methodology transferability.
Q. What analytical techniques resolve contradictions in reported solubility data?
Advanced Question
Contradiction Example : Conflicting solubility in polar vs. non-polar solvents.
Resolution Workflow :
Dynamic Light Scattering (DLS) : Measure aggregation tendencies in different solvents.
Karl Fischer Titration : Quantify trace water content, which affects boronic ester stability.
X-ray Crystallography : Confirm solid-state packing (e.g., ’s crystalline structure) to correlate with solubility .
Q. How to design stability studies for long-term storage of this compound?
Advanced Question
Protocol Design :
- Conditions : Test stability at 4°C (short-term) vs. -20°C (long-term) under argon.
- Analytical Metrics : Monitor boronic ester integrity via 11B-NMR and LC-MS every 3 months.
- Excipient Screening : Add stabilizers like BHT (0.1%) to prevent radical degradation.
Evidence-Based Insight : Morpholino-containing compounds (e.g., ) show enhanced stability in anhydrous EtOAc, suggesting similar storage conditions .
Properties
IUPAC Name |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)13-11-12(5-6-14(13)19)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGWRGILYCBHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.